molecular formula C20H24N2O4 B12531654 N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-63-8

N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B12531654
CAS No.: 820231-63-8
M. Wt: 356.4 g/mol
InChI Key: JHQFMULRBNDNOJ-WOJBJXKFSA-N
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Description

N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide: is a synthetic organic compound characterized by the presence of two methoxyphenyl groups attached to an ethane backbone, with two acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine.

    Acetylation Reaction: The diamine is reacted with acetic anhydride under controlled conditions to form the diacetamide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The acetamide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials due to its functional groups.

Mechanism of Action

The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenyl groups can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

  • N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide
  • N,N’-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]diacetamide
  • N,N’-[(1R,2R)-1,2-Bis(4-methylphenyl)ethane-1,2-diyl]diacetamide

Comparison:

  • Structural Differences: The presence of methoxy groups in N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide distinguishes it from other similar compounds, which may have different substituents such as methyl or phenyl groups.
  • Reactivity: The methoxy groups can influence the compound’s reactivity, making it more susceptible to certain chemical reactions compared to its analogs.
  • Applications: The unique structural features of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide may make it more suitable for specific applications, such as enzyme inhibition or material science.

This detailed article provides a comprehensive overview of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

820231-63-8

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(1R,2R)-2-acetamido-1,2-bis(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H24N2O4/c1-13(23)21-19(15-5-9-17(25-3)10-6-15)20(22-14(2)24)16-7-11-18(26-4)12-8-16/h5-12,19-20H,1-4H3,(H,21,23)(H,22,24)/t19-,20-/m1/s1

InChI Key

JHQFMULRBNDNOJ-WOJBJXKFSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](C2=CC=C(C=C2)OC)NC(=O)C

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=O)C

Origin of Product

United States

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